2-(2-Ethoxyethoxy)ethanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

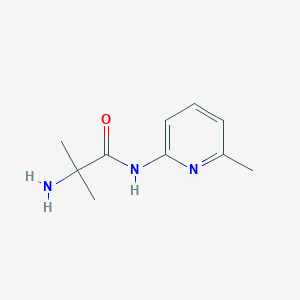

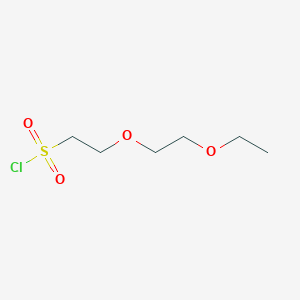

“2-(2-Ethoxyethoxy)ethanesulfonyl chloride” is a chemical compound with the molecular formula C8H17ClO5S . It has an average mass of 260.736 Da and a mono-isotopic mass of 260.048523 Da . The compound is also known by its IUPAC name, "2-(2-ethoxyethoxy)ethanesulfonyl chloride" .

Molecular Structure Analysis

The molecular structure of “2-(2-Ethoxyethoxy)ethanesulfonyl chloride” consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 5 oxygen atoms, and 1 sulfur atom . The InChI code for the compound is 1S/C6H13ClO4S/c1-2-10-3-4-11-5-6-12(7,8)9/h2-6H2,1H3 .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.6±27.0 °C at 760 mmHg, and a flash point of 150.1±23.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds . The compound has a polar surface area of 70 Å2 and a molar volume of 212.1±3.0 cm3 .科学的研究の応用

Synthesis and Chemical Reactions 2-(Phenylthio)ethanesulfonyl chloride is a product of reactions involving benzenethiol and ethenesulfonyl chloride, showcasing a method for synthesizing sulfonyl chloride derivatives. This process does not involve a rearrangement of radicals with migration of the chlorine atom from sulfur to carbon, indicating a specificity in the reaction outcomes for sulfonyl chloride compounds (King & Khemani, 1985).

Corrosion Inhibition Research on synthesized cationic surfactants, including N,N,N-tris(hydroxymethyl)-2-oxo-2-(2-(2-(dodecanoyloxy)ethoxy)ethoxy)ethanaminium chloride, demonstrates their effectiveness in protecting carbon steel against corrosion in hydrochloric acid solution. These surfactants decrease the corrosion rate by adsorbing on the metal surface, showcasing the potential of sulfonyl chloride derivatives in corrosion inhibition applications (Aiad et al., 2016).

Cementitious Materials The synthesis of a shrinkage-reducing admixture (SRA) for cementitious materials through a chemical process called ethoxylation, involving 2-butoxy ethanol and ethylene oxide, highlights another application domain. The SRA reduces free drying shrinkage rate and autogenous shrinkage for mortar, indicating the relevance of sulfonyl chloride derivatives in the construction industry (Rong-bing & Jian, 2005).

Polymer Synthesis Anionic polymerizations of 2-methoxyethyl methacrylate and related compounds have been carried out for the synthesis of thermally sensitive water-soluble polymethacrylates. These polymers demonstrate solubility and cloud point dependence on the length of hydrophilic oligo(ethylene glycol) units, illustrating the utility of sulfonyl chloride derivatives in creating responsive polymer materials (Han et al., 2003).

Environmental Applications The development of Co2+ ions sensor based on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) fabricated glassy carbon electrode showcases the application of sulfonyl chloride derivatives in environmental monitoring. This sensor exhibits high sensitivity and stability, indicating the potential for detecting toxic pollutants in environmental and healthcare fields (Sheikh et al., 2016).

Safety and Hazards

作用機序

Mode of Action

Sulfonyl chlorides, including 2-(2-Ethoxyethoxy)ethanesulfonyl chloride, are electrophilic in nature and can react with nucleophiles to form sulfonate esters or sulfonamides . The exact mode of action would depend on the specific nucleophile it encounters in the reaction environment.

Action Environment

The action, efficacy, and stability of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species . For instance, sulfonyl chlorides are known to hydrolyze in the presence of water, which could potentially limit their stability in aqueous environments.

特性

IUPAC Name |

2-(2-ethoxyethoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO4S/c1-2-10-3-4-11-5-6-12(7,8)9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHMVELJHCADAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)

![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)

![4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2927691.png)

![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)

![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenesulfonate](/img/structure/B2927694.png)

![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)

![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)

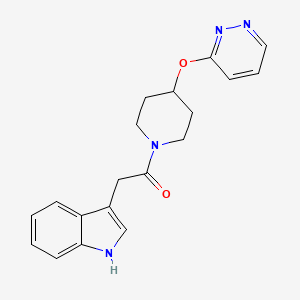

![2-(4-Ethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2927702.png)

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)